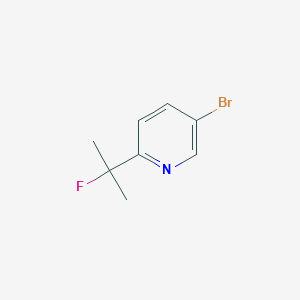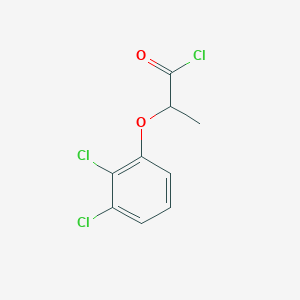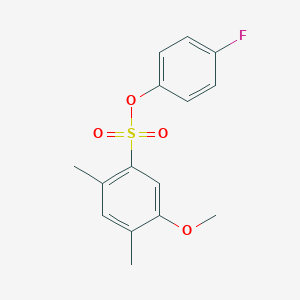![molecular formula C23H16BrClN4O B2880291 [3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone CAS No. 300717-09-3](/img/structure/B2880291.png)
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Pyrazolines are also a class of organic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of benzimidazoles and pyrazolines can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazoles and pyrazolines can undergo a variety of chemical reactions. For example, the reaction of a benzimidazole derivative with thiosemicarbazide in ethanol at reflux temperature yielded a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles and pyrazolines depend on their specific structures. Generally, they are solid compounds that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Neuroprotective Research
Pyrazoline derivatives, such as the compound , have been studied for their neuroprotective properties. They are known to interact with various biological pathways that could be beneficial in treating neurodegenerative diseases. For instance, they may inhibit enzymes like acetylcholinesterase, which is involved in nerve pulse transmission . This inhibition can potentially slow down the progression of diseases like Alzheimer’s.
Antioxidant Activity
The compound’s structure indicates potential antioxidant activity. Oxidative stress is implicated in various diseases, and compounds that can neutralize reactive oxygen species (ROS) are valuable in medicinal chemistry. The benzodiazole moiety, in particular, is associated with the scavenging of free radicals, which can prevent cellular damage .
Antimicrobial and Antifungal Applications
Compounds with bromophenyl groups have shown antimicrobial and antifungal activities. The compound’s ability to interact with microbial cell walls or disrupt essential biological processes could be harnessed to develop new antibiotics or antifungal agents, addressing the growing concern of drug-resistant pathogens .
Mécanisme D'action
Target of Action
Pyrazoline derivatives, a class to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives can interact with various enzymes and receptors in the body, leading to their diverse pharmacological effects . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AChE can lead to increased acetylcholine levels, affecting nerve pulse transmission and leading to various physiological effects .
Biochemical Pathways
It is known that pyrazoline derivatives can influence various biochemical pathways due to their diverse pharmacological activities . For example, they can affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .
Result of Action
It is known that pyrazoline derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological activities . For example, they can affect the activity of various enzymes and receptors, influence the production of ROS, and have potential neurotoxic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJKQGLEDYUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)

![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2880219.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)



![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)